2-Amino-N-ethylpropanamide

Description

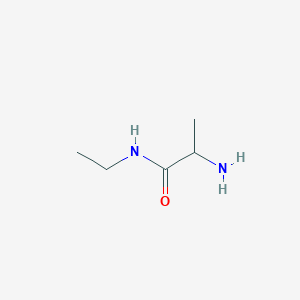

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-5(8)4(2)6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPCTMWFLGENTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N-ethylpropanamide: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-ethylpropanamide, a simple yet functionally significant alaninamide derivative, stands as a molecule of interest in the landscape of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic protocols. By synthesizing data from computational models and established experimental methodologies for related compounds, this document serves as a foundational resource for researchers exploring the potential of this compound and its analogs as precursors for novel therapeutic agents. Particular emphasis is placed on its relationship with alaninamide derivatives exhibiting promising anticonvulsant and antinociceptive activities.

Molecular Structure and Identification

This compound, systematically named this compound, is a chiral molecule derived from the amino acid alanine. Its structure features a primary amine at the alpha-carbon and an ethylamide group at the carboxyl terminus.

-

IUPAC Name: this compound[1]

-

Synonyms: N

1-ethylalaninamide, 1-Ethylamino-1-oxopropan-2-amine, DL-alanine ethylamide[1][2]

Below is a two-dimensional representation of the chemical structure of this compound.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported. The following table summarizes key computed physicochemical parameters, which are valuable for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| XLogP3-AA | -0.6 | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | ChemScene[3] |

| Hydrogen Bond Acceptor Count | 2 | ChemScene[3] |

| Rotatable Bond Count | 2 | ChemScene[3] |

| Physical State | Not specified; likely a liquid or low-melting solid at room temperature based on its low molecular weight and presence of hydrogen bonding. | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, due to the presence of amine and amide functional groups capable of hydrogen bonding.[4][5] | N/A |

Synthesis of this compound

The synthesis of this compound is readily achievable through a two-step process involving the coupling of an N-protected alanine with ethylamine, followed by the removal of the protecting group. A common and efficient approach utilizes a tert-butyloxycarbonyl (Boc) protecting group.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Experimental Protocol

Step 1: Synthesis of N-Boc-2-Amino-N-ethylpropanamide

This step involves the formation of an amide bond between N-Boc-alanine and ethylamine using a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-alanine (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution, followed by the addition of HATU (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add ethylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Deprotection of N-Boc-2-Amino-N-ethylpropanamide

The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product.

-

Reaction Setup: Dissolve the purified N-Boc-2-Amino-N-ethylpropanamide from the previous step in an anhydrous solvent such as Dichloromethane (DCM) or 1,4-Dioxane.

-

Acid Addition: Add an excess of a strong acid. Common reagents include a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM or a 4M solution of Hydrogen Chloride (HCl) in 1,4-Dioxane.[6]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product will be the corresponding salt (trifluoroacetate or hydrochloride). If the free amine is desired, a subsequent basic work-up can be performed. The crude product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether).

Spectroscopic Characterization

¹H NMR Spectroscopy

The expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the different proton environments. The chemical shifts are influenced by the electron-withdrawing effects of the amide and amine functionalities.

-

-CH(NH₂)-: A quartet around δ 3.5-4.0 ppm, coupled to the methyl protons.

-

-NH₂: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.5-3.0 ppm.

-

-NH-CH₂-: A quartet around δ 3.2-3.4 ppm, coupled to the ethyl's methyl protons.

-

-CH₃ (alanine side chain): A doublet around δ 1.2-1.4 ppm, coupled to the alpha-proton.

-

-CH₂-CH₃: A triplet around δ 1.0-1.2 ppm, coupled to the methylene protons of the ethyl group.

-

-NH- (amide): A broad triplet around δ 6.5-7.5 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

-

C=O (amide): δ 170-175 ppm.

-

-CH(NH₂)-: δ 50-55 ppm.

-

-NH-CH₂-: δ 35-40 ppm.

-

-CH₃ (alanine side chain): δ 18-22 ppm.

-

-CH₂-CH₃: δ 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[7]

-

N-H stretching (amide): A band around 3300 cm⁻¹.

-

C-H stretching (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C=O stretching (amide I band): A strong absorption band between 1630-1690 cm⁻¹.[7]

-

N-H bending (amide II band): A band around 1510-1570 cm⁻¹.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 116. Key fragmentation patterns would likely involve the loss of the ethyl group, the amino group, and cleavage of the amide bond.

Biological and Pharmaceutical Relevance

While specific biological studies on this compound are limited, the broader class of alaninamide derivatives has garnered significant attention in pharmaceutical research. These compounds have been investigated for a range of biological activities, with notable potential as central nervous system (CNS) active agents.

Potential as Anticonvulsant and Antinociceptive Agents

Recent studies have highlighted the efficacy of various alaninamide derivatives as potent anticonvulsant and antinociceptive (pain-relieving) agents.[8][9][10][11] These compounds have demonstrated broad-spectrum activity in preclinical models of epilepsy, including those resistant to current pharmacotherapies.[10][11] The proposed mechanism of action for some of these derivatives involves the modulation of voltage-gated sodium channels, a target for many established anti-seizure medications.[8]

Role in Drug Discovery

The structural simplicity and chirality of this compound make it an attractive building block for the synthesis of more complex molecules in drug discovery programs.[8] Its primary amine and amide functionalities provide versatile handles for further chemical modifications, allowing for the generation of libraries of related compounds for screening against various biological targets.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on safety data for related compounds, it should be handled with appropriate precautions in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational molecule within the promising class of alaninamide derivatives. This guide has provided a detailed overview of its chemical structure, predicted physicochemical properties, and a robust synthetic protocol. The link between the broader class of alaninamide derivatives and significant anticonvulsant and antinociceptive activities underscores the potential of this compound as a valuable starting point for the design and synthesis of novel therapeutic agents. Further experimental validation of its physical and biological properties is warranted to fully elucidate its potential in medicinal chemistry and drug development.

References

-

PrepChem. Synthesis of N-benzyloxycarbonyl-L-alanine ethylamide. Available from: [Link]

-

PrepChem. Synthesis of N-benzyloxycarbonyl-L-alanyl-L-alanine. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Available from: [Link]

-

ACS Publications. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. Available from: [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

ACS Publications. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies─In Vitro and In Vivo Characterization. Available from: [Link]

-

Wikipedia. BOP reagent. Available from: [Link]

-

University of Puget Sound. Chemical shifts. Available from: [Link]

-

PubMed. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Available from: [Link]

-

The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Available from: [Link]

-

ChemSynthesis. 2-amino-N-ethyl-N-hydroxypropanamide. Available from: [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

-

PubChem. (r)-2-Amino-n-ethyl-propanamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Amino-N-methylpropanamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-amino-N-ethyl-3-hydroxy-2-methylpropanamide. National Center for Biotechnology Information. Available from: [Link]

-

RSC Publishing. Boiling water-catalyzed neutral and selective N-Boc deprotection. Available from: [Link]

-

PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

-

PubMed. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2. Available from: [Link]

-

Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link]

-

University of California, Davis. IR Absorption Table. Available from: [Link]

-

Aapptec Peptides. Coupling Reagents. Available from: [Link]

-

Pharmaffiliates. CAS No : 1078791-14-6 | Product Name : this compound. Available from: [Link]

-

Slideshare. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2. Available from: [Link]

-

PMC. First total synthesis of hoshinoamide A. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... Available from: [Link]

-

PubMed. a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Available from: [Link]

-

PubChem. 2-Amino-2-ethyl-1,3-propanediol. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available from: [Link]

-

University of Eastern Finland. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. Available from: [Link]

-

Reddit. amide coupling help. Available from: [Link]

-

NIST. 2-Amino-N-methylbenzamide. Available from: [Link]

Sources

- 1. This compound | C5H12N2O | CID 541608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Speculative Mechanism of Action of 2-Amino-N-ethylpropanamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the speculative mechanism of action for the novel compound, 2-Amino-N-ethylpropanamide. Based on its structural analogy to known anticonvulsant agents, particularly N-substituted amino acid derivatives and the racetam class of drugs, the primary hypothesis centers on its activity as a modulator of Synaptic Vesicle Glycoprotein 2A (SV2A). This document delineates this primary speculative mechanism, alongside potential secondary and off-target interactions. Furthermore, this guide furnishes detailed, field-proven experimental protocols to rigorously test these hypotheses, offering a roadmap for the preclinical investigation of this compound. The methodologies are presented with a focus on scientific integrity, ensuring a self-validating system for data generation and interpretation.

Introduction and Core Hypothesis

This compound is a small molecule with structural features suggestive of neurological activity. Its core structure, an amino acid amide, is a recurring motif in a variety of centrally active compounds. The initial analysis of its structure, when compared to established anticonvulsants, points towards a compelling primary hypothesis for its mechanism of action: the modulation of Synaptic Vesicle Glycoprotein 2A (SV2A) .

SV2A is a transmembrane protein located in the membranes of presynaptic vesicles and is crucial for the proper regulation of neurotransmitter release.[1][2][3] It is the molecular target of the widely-used antiepileptic drug levetiracetam and its analogs.[1][4] These drugs bind to SV2A and are thought to modulate its function, leading to a reduction in neuronal hyperexcitability and seizure propagation.[3][4] The structural similarity of this compound to the core scaffold of these SV2A ligands strongly suggests it may share this mechanism.

This guide will first delve into the intricacies of the proposed SV2A-mediated mechanism. Subsequently, it will outline a comprehensive suite of experimental protocols to validate this primary hypothesis. Finally, it will explore potential secondary mechanisms of action, providing a thorough framework for the complete pharmacological characterization of this compound.

Primary Speculative Mechanism: Modulation of Synaptic Vesicle Glycoprotein 2A (SV2A)

The central hypothesis is that this compound binds to SV2A and modulates its function, thereby influencing neurotransmitter release and reducing neuronal hyperexcitability.

The Role of SV2A in Neurotransmission

SV2A is ubiquitously expressed in presynaptic terminals throughout the central nervous system.[1] While its precise function is still under investigation, it is believed to play a critical role in the priming of synaptic vesicles for fusion with the presynaptic membrane, a key step in neurotransmitter release.[1] By interacting with SV2A, compounds like levetiracetam are thought to stabilize the release of neurotransmitters, preventing the excessive and synchronized neuronal firing that characterizes seizures.[3]

Experimental Validation of the SV2A Hypothesis

A multi-tiered approach is necessary to rigorously test the hypothesis that this compound acts via SV2A. This involves in vitro binding assays, functional cellular assays, and in vivo models of seizure activity.

The initial and most direct test is to determine if this compound binds to SV2A. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: SV2A Radioligand Binding Assay

-

Preparation of Brain Homogenates:

-

Euthanize rodents (e.g., Sprague-Dawley rats) and rapidly dissect the cerebral cortex or hippocampus on ice.

-

Homogenize the tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[5]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction containing synaptosomes.[5]

-

Wash the pellet by resuspending in fresh buffer and centrifuging again.

-

Resuspend the final pellet in an appropriate assay buffer.

-

Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the brain membrane preparation, a known SV2A radioligand (e.g., [³H]-levetiracetam or a suitable analog), and varying concentrations of this compound.[5][6]

-

For the determination of non-specific binding, a high concentration of a known SV2A ligand (e.g., levetiracetam) is used.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.[7]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

| Parameter | Description | Expected Outcome for a Positive Result |

| IC₅₀ | Concentration for 50% inhibition of radioligand binding | A measurable and potent IC₅₀ value |

| Ki | Inhibition constant, reflecting binding affinity | A low Ki value, indicating high binding affinity |

If this compound binds to SV2A, it should modulate neurotransmitter release from neuronal preparations. This can be assessed using isolated nerve terminals (synaptosomes).

Experimental Protocol: Synaptosome Preparation and Neurotransmitter Release Assay

-

Preparation of Synaptosomes:

-

Neurotransmitter Release Assay:

-

Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-glutamate or [³H]-GABA).

-

Wash the synaptosomes to remove excess unincorporated radiolabel.

-

Aliquot the loaded synaptosomes and pre-incubate with varying concentrations of this compound or vehicle control.

-

Stimulate neurotransmitter release by depolarization, for example, by adding a high concentration of potassium chloride (KCl).

-

Terminate the release by rapid filtration or centrifugation.

-

Measure the amount of radiolabeled neurotransmitter released into the supernatant and remaining in the synaptosomes.

-

-

Data Analysis:

-

Express the released neurotransmitter as a percentage of the total amount present.

-

Compare the stimulated release in the presence of this compound to the vehicle control.

-

A significant alteration in stimulated neurotransmitter release would support a functional effect on the presynaptic terminal, consistent with SV2A modulation.

-

The ultimate validation of the primary hypothesis lies in demonstrating the anticonvulsant efficacy of this compound in established animal models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are standard preclinical models.[4][11]

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

-

Animal Preparation:

-

Use adult male mice or rats.

-

Administer this compound at various doses (and a vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Allow for a predetermined time for the compound to reach its peak effect.

-

-

Seizure Induction:

-

Observation and Scoring:

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.

-

Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

-

Animal Preparation:

-

Similar to the MES model, administer the test compound or vehicle to the animals.

-

-

Seizure Induction:

-

Administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg in mice).[15]

-

-

Observation and Scoring:

-

Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by rhythmic muscle contractions.[15]

-

Protection is defined as the absence of clonic seizures.

-

-

Data Analysis:

-

Calculate the percentage of protected animals at each dose and determine the ED₅₀.

-

| In Vivo Model | Seizure Type Modeled | Primary Mechanism Detected |

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Prevention of seizure spread |

| Subcutaneous PTZ (scPTZ) | Myoclonic and absence seizures | Elevation of seizure threshold |

Secondary and Off-Target Mechanism Speculation

While the SV2A hypothesis is the most probable, a thorough investigation requires considering other potential mechanisms of action, especially given the broad bioactivity of amino acid derivatives. These can be explored in parallel or as a follow-up to the primary hypothesis testing.

Modulation of GABAergic Neurotransmission

GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Many anticonvulsant drugs enhance GABAergic inhibition. This compound could potentially modulate GABA-A receptors.

Experimental Approach: GABA-A Receptor Modulation Assay

-

Electrophysiology (Patch-Clamp): Use whole-cell patch-clamp recordings from cultured neurons or cells expressing recombinant GABA-A receptors to determine if this compound directly activates the receptor or allosterically modulates GABA-induced currents.[16][17]

-

Fluorescence-based Assays: Utilize assays that measure chloride ion flux through the GABA-A channel in response to the compound.[18]

Interaction with Glutamatergic Receptors

Glutamate is the primary excitatory neurotransmitter, and its overactivity is implicated in seizures. The compound could potentially antagonize ionotropic glutamate receptors such as NMDA or AMPA receptors.

Experimental Approach: Glutamate Receptor Activity Assays

-

Calcium Influx Assays: For NMDA receptors, measure changes in intracellular calcium levels in response to receptor activation in the presence of the compound.[3][19][20]

-

Radioligand Binding Assays: Perform competitive binding assays with radiolabeled antagonists for NMDA or AMPA receptors to determine binding affinity.[2][21]

Blockade of Voltage-Gated Ion Channels

Many anticonvulsants act by blocking voltage-gated sodium or calcium channels, which are essential for action potential propagation.

Experimental Approach: Ion Channel Activity Assays

-

Electrophysiology (Patch-Clamp): This is the definitive method to assess the effect of the compound on the activity of specific voltage-gated sodium and calcium channels.[11][22][23] It can determine if the compound causes a voltage- or use-dependent block.

-

Fluorescence-based Assays: High-throughput screening can be performed using voltage-sensitive dyes or calcium indicators to identify potential channel blockers.[24][25]

Data Interpretation and Path Forward

The experimental data generated from the proposed protocols will provide a comprehensive profile of the mechanism of action of this compound.

-

Strong affinity for SV2A in the binding assay, coupled with modulation of neurotransmitter release and robust efficacy in the MES and scPTZ models , would provide strong support for the primary hypothesis.

-

Activity in the in vivo models without significant SV2A binding would necessitate a greater focus on the secondary mechanism assays.

-

Potency in multiple in vitro assays could indicate a multi-target mechanism of action, which is a characteristic of some newer antiepileptic drugs.

A quantitative systems pharmacology approach can be employed to model the potential clinical off-target effects based on the in vitro affinity data.[26][27] This can help in prioritizing further development and predicting potential side effects.

Conclusion

The structural characteristics of this compound provide a strong rationale for postulating its primary mechanism of action as a modulator of SV2A. This in-depth technical guide has not only detailed this primary hypothesis but has also provided a robust and comprehensive set of experimental protocols to rigorously test it. By following the outlined methodologies, researchers can systematically elucidate the pharmacological profile of this compound, paving the way for its potential development as a novel therapeutic agent for neurological disorders such as epilepsy. The inclusion of protocols for assessing secondary and off-target effects ensures a thorough and scientifically sound investigation.

References

-

A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. (2017). PubMed Central. [Link]

-

Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. (2011). PubMed. [Link]

-

Ion Channel Assay Services. ION Biosciences. [Link]

-

Synaptic Vesicle Protein 2A as a Novel Pharmacological Target with Broad Potential for New Antiepileptic Drugs. (2016). ResearchGate. [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

-

The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link. [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (2016). Springer Nature Experiments. [Link]

-

What are SV2A modulators and how do they work?. (2024). Patsnap Synapse. [Link]

-

A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). JoVE. [Link]

-

Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

-

The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. (2023). MDPI. [Link]

-

Assays for L-type voltage gated calcium channels. (2022). PubMed. [Link]

-

Maximal Electroshock Seizure Model. Melior Discovery. [Link]

-

Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2013). PLOS One. [Link]

-

A good protocol for extracting mouse brain synaptosomes?. (2013). ResearchGate. [Link]

-

Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2023). ResearchGate. [Link]

-

Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2023). PubMed Central. [Link]

-

Voltage-Gated Ion Channels. Creative Bioarray. [Link]

-

patch-clamp-protocol-final.pdf. University of Cambridge. [Link]

-

Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. (2018). PubMed Central. [Link]

-

Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2020). MDPI. [Link]

-

Voltage-Gated Calcium Channels. (2000). PubMed Central. [Link]

-

Supplemental Material and Methods Synaptosome Preparations. University of Pittsburgh. [Link]

-

Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging. (2022). Springer Link. [Link]

-

Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. (2021). PubMed Central. [Link]

-

Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route normally induces clonic seizures in male CF‐1 mice in a dose‐related manner. (2020). ResearchGate. [Link]

-

A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. (2012). PubMed Central. [Link]

-

A quantitative way to estimate clinical off-target effects for human m. (2012). Journal of Experimental Pharmacology. [Link]

-

Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. (2025). PubMed. [Link]

-

Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. (2022). JoVE. [Link]

-

Flavonoid modulation of GABAA receptors. (2011). PubMed Central. [Link]

-

Pentylenetetrazol (PTZ) Kindling Model of Epilepsy. (2012). ResearchGate. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Structure, Function, and Modulation of GABAA Receptors. (2012). PubMed Central. [Link]

-

Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. (2023). ACS Omega. [Link]

-

New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). MDPI. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. mdpi.com [mdpi.com]

- 15. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 16. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 19. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. ionbiosciences.com [ionbiosciences.com]

- 25. Assays for L-type voltage gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dovepress.com [dovepress.com]

Potential biological activity of "2-Amino-N-ethylpropanamide"

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 2-Amino-N-ethylpropanamide

Abstract

This compound (CAS No. 1078791-14-6), an alanine derivative, has been identified as a volatile organic compound (VOC) produced by biocontrol microorganisms, suggesting potential utility in agriculture and medicine. Preliminary evidence points towards a role in antifungal activity and biofilm inhibition. This technical guide outlines a comprehensive, multi-stage research framework designed for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this promising, yet under-characterized, molecule. Moving beyond a simple recitation of facts, this document provides a strategic, causality-driven roadmap, beginning with predictive computational analysis, progressing through primary biological screening and cytotoxicity assessment, and culminating in preliminary mechanistic studies. Each proposed experimental protocol is designed as a self-validating system to ensure scientific rigor and data integrity.

Introduction and Strategic Overview

This compound is a small, chiral molecule structurally derived from the amino acid L-alanine.[1][2] Its known context is primarily as a microbial secondary metabolite, specifically a VOC emitted by bacterial strains such as Pseudomonas alcaligenes and Rhizobium mangrovi, which exhibit antifungal properties.[3][4] This observation provides a strong rationale for investigating this compound as a potential lead compound for novel antifungal agents or as a tool for managing pathogenic biofilms.

The critical challenge in modern drug discovery is not merely identifying active compounds, but doing so efficiently and with a clear understanding of their therapeutic potential and limitations from the outset. A haphazard screening approach is both resource-intensive and prone to failure. Therefore, this guide proposes a logical, phased investigatory workflow. Our strategy is built on three pillars:

-

Predict First: Utilize in silico tools to forecast the molecule's drug-like properties and potential liabilities before committing to extensive benchwork.

-

Screen Broadly, then Focus: Establish primary biological activity against a relevant panel of pathogens, guided by the compound's known ecological role.

-

Assess Safety Early: Concurrently evaluate cytotoxicity to determine a therapeutic window, a critical step for any compound intended for therapeutic use.

This document serves as both a strategic guide and a practical manual, providing detailed protocols and the scientific reasoning that underpins them.

Phase I: In Silico Profiling and Physicochemical Characterization

Rationale: Before initiating wet-lab experiments, a computational assessment provides a foundational understanding of the molecule's pharmacokinetic and toxicological (ADMET) profile.[5][6][7][8] This step is crucial for identifying potential development hurdles, such as poor absorption or predicted toxicity, allowing for early risk mitigation.

Computational ADMET Prediction

The objective is to model the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound using established computational algorithms. This process correlates molecular descriptors with vast datasets of known drug properties to generate predictions.[6][7]

Workflow: In Silico ADMET Profiling

Caption: Workflow for in silico ADMET prediction.

Predicted Physicochemical and Pharmacokinetic Properties

The following table summarizes key properties predicted for this compound using standard computational models. These values are essential for interpreting biological data and designing formulations.

| Property | Predicted Value | Implication for Drug Development |

| Physicochemical | ||

| Molecular Weight ( g/mol ) | 116.16 | Excellent. Complies with Lipinski's Rule of Five (<500 Da), favoring good absorption.[9] |

| logP (Octanol/Water) | -0.5 to -0.6 | Indicates high hydrophilicity. May limit passive diffusion across cell membranes.[9] |

| TPSA (Ų) | 55.12 | Good. Below 140 Ų, suggesting favorable cell permeability and oral bioavailability.[9] |

| Pharmacokinetics | ||

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier, reducing potential for CNS side effects. |

| CYP Inhibitor | Unlikely | Low probability of inhibiting major cytochrome P450 enzymes, reducing drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 Violations) | Meets the criteria for a drug-like molecule with good oral bioavailability potential. |

Note: These are predictive values and require experimental validation.

Phase II: Primary Biological Screening

Rationale: Guided by its ecological context, the primary screening phase aims to confirm and quantify the antifungal and antibiofilm activity of this compound. The choice of assays is prioritized for robustness, reproducibility, and suitability for medium-to-high throughput screening.[10][11]

Antifungal Susceptibility Testing

The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically and agriculturally relevant fungal pathogens. The broth microdilution method is the gold standard for this purpose.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Pathogen Selection:

-

Candida albicans (Human pathogen, yeast)

-

Cryptococcus neoformans (Human pathogen, yeast)

-

Aspergillus fumigatus (Human pathogen, mold)

-

Botrytis cinerea (Plant pathogen, mold)

-

-

Inoculum Preparation: a. Culture each fungal species on appropriate agar plates (e.g., Sabouraud Dextrose Agar). b. Harvest cells/spores and suspend in sterile saline. c. Adjust the suspension turbidity to a 0.5 McFarland standard. d. Dilute the adjusted suspension in RPMI-1640 medium to achieve a final concentration of ~1-5 x 10⁵ CFU/mL for yeast or ~0.4-5 x 10⁴ CFU/mL for molds.

-

Compound Preparation: a. Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., water or DMSO). b. Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).

-

Assay Execution: a. Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the compound dilutions. b. Include a positive control (fungal inoculum with a known antifungal like Fluconazole) and a negative control (fungal inoculum in medium only). c. Incubate plates at 35°C for 24-48 hours.

-

Data Analysis: a. Determine the MIC visually or spectrophotometrically as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Biofilm Inhibition and Eradication Assay

Rationale: Biofilms represent a major challenge in clinical infections and industrial settings due to their high tolerance to conventional antimicrobials.[13] This assay evaluates the compound's ability to both prevent biofilm formation and eradicate established biofilms. The crystal violet (CV) staining method is a simple and effective way to quantify biofilm biomass.[14][15][16]

Workflow: Biofilm Activity Screening

Caption: Dual workflow for assessing biofilm inhibition and eradication.

Experimental Protocol: Crystal Violet Biofilm Assay

-

Organism and Media: Use a known biofilm-forming strain, such as Candida albicans in Tryptic Soy Broth (TSB) supplemented with glucose.

-

Biofilm Inhibition Assay: a. In a 96-well flat-bottom plate, add 100 µL of bacterial/fungal suspension (~10⁷ CFU/mL) to 100 µL of this compound at various concentrations (sub-MIC levels are often used). b. Incubate statically at 37°C for 24 hours.

-

Biofilm Eradication Assay: a. Grow biofilms as in step 2a but without the compound. b. After 24 hours, gently remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS). c. Add 200 µL of the compound at various concentrations to the established biofilms and incubate for another 24 hours.

-

Quantification (for both assays): a. Discard the medium and wash the plates three times with PBS to remove non-adherent cells. b. Fix the biofilms with 200 µL of methanol for 15 minutes. c. Air dry the plate, then stain with 200 µL of 0.1% crystal violet for 10 minutes. d. Wash away excess stain with water and air dry completely. e. Solubilize the bound stain with 200 µL of 33% acetic acid. f. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of inhibition/eradication relative to the untreated control.

Phase III: Cytotoxicity Assessment and Therapeutic Index

Rationale: A promising antimicrobial must be selectively toxic to the pathogen while sparing host cells.[17] Cytotoxicity assays are therefore a non-negotiable step in early-stage assessment.[18][19][20][21] This phase determines the compound's concentration that is toxic to mammalian cells (IC₅₀) and establishes the Selectivity Index (SI), a critical measure of the therapeutic window.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Line and Culture:

-

Use a standard human cell line, such as HepG2 (liver carcinoma, to assess potential hepatotoxicity) or HEK293 (human embryonic kidney).

-

Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure: a. Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of this compound (using the same concentration range as the MIC assay). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). c. Incubate for 24-48 hours. d. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. e. Carefully remove the medium and dissolve the formazan crystals in 150 µL of DMSO. f. Measure the absorbance at 570 nm.

-

Data Analysis and Interpretation: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%). c. Calculate the Selectivity Index (SI):

- SI = IC₅₀ (mammalian cells) / MIC (fungal cells)

- An SI > 10 is generally considered a promising indicator of selective toxicity.

Integrated Data Summary

The results from Phases II and III should be consolidated to provide a clear go/no-go decision point.

| Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µg/mL) | Selectivity Index (SI) | Biofilm Inhibition (MBIC₅₀ in µg/mL) |

| C. albicans | 32 | - | >32 | 64 |

| A. fumigatus | 64 | - | >16 | 128 |

| HepG2 (Human Liver) | - | >1024 | - | - |

Note: Data are hypothetical examples for illustrative purposes.

Phase IV: Preliminary Mechanistic Studies

Rationale: If the compound demonstrates potent and selective activity, the next logical step is to investigate its mechanism of action. For antifungal amides, a common mechanism involves interaction with ergosterol in the fungal cell membrane, leading to membrane disruption.[22][23]

Experimental Protocol: Ergosterol Binding Assay

-

Principle: This assay determines if the compound's antifungal activity is reduced in the presence of exogenous ergosterol. If the compound binds to ergosterol, the added ergosterol will sequester the compound, requiring a higher concentration to inhibit fungal growth, thus increasing the MIC.

-

Procedure: a. Perform the broth microdilution MIC assay as described in Section 3.1. b. Run a parallel assay where the RPMI medium is supplemented with a fixed concentration of exogenous ergosterol (e.g., 400 µg/mL). c. Compare the MIC values obtained in the presence and absence of ergosterol.

-

Interpretation: A significant (e.g., four-fold or greater) increase in the MIC value in the presence of ergosterol strongly suggests that the compound's mechanism of action involves binding to ergosterol.

Diagram: Proposed Mechanism of Action

Caption: Hypothesized mechanism via ergosterol binding.

Conclusion and Future Directions

This technical guide presents a structured, hypothesis-driven framework for the comprehensive evaluation of this compound. By progressing from in silico prediction to targeted biological screening and preliminary mechanistic studies, researchers can efficiently characterize its therapeutic potential.

If this compound demonstrates a high selectivity index (SI > 10) and a clear mechanism of action, future work should focus on:

-

Lead Optimization: Synthesizing analogs to improve potency and pharmacokinetic properties (Structure-Activity Relationship studies).

-

Spectrum of Activity: Expanding the panel of tested microbes to include drug-resistant clinical isolates.

-

In Vivo Efficacy: Testing the compound in animal models of fungal infection (e.g., a murine model of candidiasis) to assess its efficacy and safety in a whole-organism context.

-

Resistance Studies: Investigating the potential for fungi to develop resistance to the compound over time.

This systematic approach ensures that resources are directed toward a compound with a well-defined profile, increasing the probability of its successful development as a novel therapeutic agent.

References

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. Retrieved from [Link]

-

Aurlide. (2025). How do you predict ADMET properties of drug candidates? Retrieved from [Link]

-

American Society for Microbiology Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Haney, E. F., Trimble, M. J., Cheng, J. T., Vallé, Q., & Hancock, R. E. W. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. MDPI. Retrieved from [Link]

-

Revie, N. M., Iyer, K. R., & Robbins, N. (2018). Antifungal drug discovery: the process and outcomes. PMC - NIH. Retrieved from [Link]

-

Xiong, G., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central. Retrieved from [Link]

-

Pereira, A. F., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. NIH. Retrieved from [Link]

-

Al-Hussain, S. A., & Al-Baggou, B. K. (2020). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Dosage Form Design Parameters. Retrieved from [Link]

-

ResearchGate. (2019). Kindly suggest the best function test assay methods for determination of biofilm inhibition? Retrieved from [Link]

-

Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Avenues for antifungal drug discovery and development: where to now? Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Retrieved from [Link]

-

Wilson, C., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PMC. Retrieved from [Link]

-

NCBI. (n.d.). Assays for Predicting Acute Toxicity. Retrieved from [Link]

-

PubMed. (2022). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

-

Spriet, I., & Lagrou, K. (2016). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Retrieved from [Link]

-

MDPI. (2023). Volatile Organic Compounds: A Review of Their Current Applications as Pest Biocontrol and Disease Management. Retrieved from [Link]

-

Carr, G., et al. (2021). Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action. PMC - PubMed Central. Retrieved from [Link]

-

MDPI. (2021). Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. Retrieved from [Link]

-

ResearchGate. (2022). How to extract secondary metbolite from bacterial culture? Retrieved from [Link]

-

YouTube. (2021). Metabolite Extraction from Bacterial Culture. Retrieved from [Link]

-

MDPI. (2021). Identification of Volatile Organic Compounds in Extremophilic Bacteria and Their Effective Use in Biocontrol of Postharvest Fungal Phytopathogens. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. l-alanine ethyl ester hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Volatile Organic Compounds in Extremophilic Bacteria and Their Effective Use in Biocontrol of Postharvest Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 6. aurlide.fi [aurlide.fi]

- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. chemscene.com [chemscene.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides [mdpi.com]

- 14. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. opentrons.com [opentrons.com]

- 21. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-ethylpropanamide: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-ethylpropanamide, a derivative of the amino acid alanine, represents a class of small molecules with potential significance in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and an N-substituted amide, imparts specific physicochemical characteristics that are crucial for its handling, formulation, and ultimate biological activity. While extensive empirical data for this specific molecule is not widely published, this guide provides a comprehensive overview of its predicted solubility and stability profiles based on fundamental chemical principles and data from structurally analogous compounds.

Furthermore, this document serves as a practical resource by providing detailed, field-proven methodologies for the experimental determination of these critical parameters. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why," offering insights into the rationale behind experimental design and validation.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is paramount for any research or development endeavor.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₁₂N₂O | PubChem |

| Molecular Weight | 116.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | N-ethylalaninamide, 1-Ethylamino-1-oxopropan-2-amine | Pharmaffiliates[1] |

| CAS Number | 1078791-14-6 | Pharmaffiliates[1] |

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The presence of both a basic primary amine and a polar amide group in this compound suggests a nuanced solubility behavior.

Aqueous Solubility

Lower molecular weight amines and amides are generally water-soluble due to their ability to form hydrogen bonds with water molecules.[2][3] The primary amine and the amide group in this compound can both act as hydrogen bond donors and acceptors, facilitating its dissolution in aqueous media. However, as the carbon chain length increases, solubility tends to decrease.[4] Given its relatively small size, this compound is expected to be soluble in water.

Organic Solvent Solubility

The solubility in organic solvents will be dictated by the polarity of the solvent. It is anticipated that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as N,N-dimethylformamide (DMF). Its solubility is expected to be poor in non-polar solvents like diethyl ether and alkanes. For structurally similar compounds like L-Alaninamide hydrochloride, it is soluble in water and polar organic solvents but has poor solubility in low polarity organic solvents like ether.[5]

pH-Dependent Solubility

The primary amine in this compound is a basic center, which will be protonated at acidic pH. This protonation to form an ammonium salt drastically increases the polarity of the molecule, thereby enhancing its aqueous solubility. Conversely, at basic pH, the amine will be in its neutral, less soluble form. The amide group is generally neutral and its contribution to pH-dependent solubility is minimal under typical physiological pH ranges. Therefore, the aqueous solubility of this compound is expected to be significantly higher at acidic pH compared to neutral or basic pH. The solubility of amino acids and their derivatives is strongly dependent on pH.[6][7]

Methodology for Experimental Solubility Determination

To obtain definitive solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8][9]

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of flasks containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol). The addition of excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatic shaker bath set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the flasks for a sufficient period (typically 24 to 48 hours) to ensure the system reaches equilibrium. Preliminary studies can determine the optimal equilibration time.[10]

-

-

Sample Separation:

-

After equilibration, allow the flasks to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a syringe filter (e.g., 0.45 µm) can be employed to ensure a clear solution.

-

-

Quantification:

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve with known concentrations of the compound must be prepared in the same solvent to ensure accurate quantification.

-

Visualization of the Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Predicted Stability Profile and Degradation Pathways

The stability of a drug candidate is a critical quality attribute that influences its shelf-life, safety, and efficacy. The two primary functional groups in this compound, the amide and the primary amine, are susceptible to specific degradation pathways.

Amide Hydrolysis

The amide bond is relatively stable but can undergo hydrolysis to yield a carboxylic acid (alanine) and an amine (ethylamine). This reaction is typically slow at neutral pH but can be catalyzed by acidic or basic conditions.[11][12] The rate of hydrolysis is pH-dependent.[12]

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This pathway is generally more efficient for N-substituted amides.[13]

Oxidative Degradation

Primary amines are susceptible to oxidation, which can lead to a variety of degradation products.[1] The presence of oxygen, metal ions, and exposure to light can accelerate oxidative degradation.[14] Potential oxidation products could include imines, aldehydes, and ketones.

Methodology for Stability Assessment

A systematic approach to stability testing is essential to understand the degradation profile of a new chemical entity. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[15][16]

Experimental Protocol: Formal Stability Study

A formal stability study should be conducted on at least three primary batches of the substance.[17]

-

Stress Testing (Forced Degradation):

-

Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.

-

Conditions:

-

Acid/Base Hydrolysis: Expose the compound to a range of pH values (e.g., 0.1M HCl, 0.1M NaOH) at elevated temperatures.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Store at high temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

-

Long-Term and Accelerated Stability Studies:

-

Objective: To establish a re-test period or shelf life and recommended storage conditions.

-

Storage Conditions (as per ICH Q1A(R2)): [15]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

-

Analytical Monitoring:

-

A validated stability-indicating analytical method, typically a gradient HPLC method, is required to separate the parent compound from its degradation products.

-

Key parameters to monitor include:

-

Appearance

-

Assay of the active substance

-

Quantification of degradation products

-

Any other relevant physical or chemical properties

-

-

Visualization of the Stability Testing Workflow

Caption: Workflow for a comprehensive stability assessment program.

Conclusion

While specific experimental data for this compound remains to be broadly published, a robust understanding of its likely solubility and stability characteristics can be derived from its chemical structure and the behavior of analogous compounds. This guide provides a framework for predicting these properties and, more importantly, outlines the standardized methodologies required to determine them empirically. For researchers and drug development professionals, the application of these rigorous experimental protocols is indispensable for ensuring the quality, safety, and efficacy of new chemical entities.

References

- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2010). Journal of Supercritical Fluids, 51(3), 362-368.

-

Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.). Lund University. Retrieved from [Link]

- Akizuki, M., & Oshima, Y. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(12), 3071-3076.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Lepaumier, H., da Silva, E. F., Einbu, A., Grimstvedt, A., & Vernstad, K. (2011). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Energy Procedia, 4, 363-370.

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

- Counce, R. M., & Rochelle, G. T. (2015). Oxidative degradation of amine solvents for CO2 capture.

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

American Chemical Society. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

- Raw, S. A., & Smith, M. B. (1998). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 63(1), 158-161.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling.

- de Campos, A. C. C., de Oliveira, G. G. G., dos Santos, R. C., & Barreto, J. A. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56.

- Al-Zoubi, R. M. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

-

Clark, J. (n.d.). an introduction to amines. Chemguide. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

-

Embibe. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

GeeksforGeeks. (2022). Physical Properties of Amines. Retrieved from [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Amides. Retrieved from [Link]

- Flores-Alamo, M., et al. (2021). The Effects of pH on the Supramolecular Structure of Amino Amides. Chemistry – A European Journal, 27(34), 8743-8753.

- Drader, J. A., et al. (2017). Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution. Dalton Transactions, 47(1), 251-263.

- Lee, J., et al. (2013). pH dependence of amino acid solubility. Biotechnology and Bioengineering, 110(6), 1613-1620.

- Al-Akayleh, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(29), 18683-18693.

- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7248-7255.

- Jahanban-Esfahlan, A., et al. (2015). Effect of n-alkyl trimethylammonium bromides on folding and stability of alkaline and acid-denatured cytochrome c: a spectroscopic approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 105-112.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. embibe.com [embibe.com]

- 4. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water - East China Normal University [pure.ecnu.edu.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process | MDPI [mdpi.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. pharma.gally.ch [pharma.gally.ch]

A Technical Guide to the Investigation of 2-Amino-N-ethylpropanamide as a Novel Research Chemical

Abstract: The discovery and development of novel chemical entities are foundational to therapeutic innovation. This guide introduces "2-Amino-N-ethylpropanamide," a small molecule alanine derivative, as a candidate for research and development. As this compound is not extensively documented in current literature, this whitepaper serves as a comprehensive roadmap for its synthesis, characterization, and systematic biological evaluation. We provide field-proven, detailed protocols and a logical framework designed for researchers, scientists, and drug development professionals to rigorously investigate its potential as a novel therapeutic agent. The methodologies described herein are grounded in established principles of medicinal chemistry, pharmacology, and analytical science to ensure scientific integrity and reproducible outcomes.

Part 1: Compound Profile and Rationale

Chemical Identity

This compound (PubChem CID: 541608) is a derivative of the amino acid D,L-alanine, featuring an ethyl group attached to the amide nitrogen.[1][2] This modification transforms the primary amide of alaninamide into a secondary amide, a common strategy in peptidomimetic design to enhance metabolic stability and alter pharmacokinetic properties.[3][4] The presence of a chiral center at the alpha-carbon (C2) implies the existence of (S) and (R) enantiomers, each potentially possessing distinct biological activities and metabolic fates.

Key Structural Features:

-

Core Scaffold: Alanine, a fundamental amino acid.

-

Key Modification: N-ethyl amide linkage.

-

Stereochemistry: A single chiral center at C2.

Predicted Physicochemical Properties

While experimental data is sparse, computational tools can predict key physicochemical properties that influence a compound's drug-likeness.[5][6][] These predictions are crucial for guiding formulation development and anticipating ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.[8]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 116.16 g/mol [2] | Well within the typical range for small molecule drugs, favoring good absorption and distribution. |

| logP (Lipophilicity) | ~0.1 - 0.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| pKa (Acid Dissociation Constant) | Amine (pKa ~9.0-10.0) | The primary amine will be protonated at physiological pH, influencing receptor interactions and solubility. |

| Aqueous Solubility | High | Expected high solubility due to the low molecular weight and polar functional groups. |

Note: Values are estimates from standard computational models and require experimental verification.

Rationale for Investigation

The structural similarity of this compound to alanine suggests it may act as a peptidomimetic, potentially interacting with biological targets that recognize alanine.[9][10][11] Alaninamide derivatives have been explored for a range of biological activities, including anticonvulsant, antinociceptive, and antiproliferative effects.[9] Furthermore, L-alanine is a ligand for various receptors, including certain G-protein coupled receptors (GPCRs) and amino acid transporters.[12][13] The N-ethyl modification could confer improved stability against peptidases and modulate receptor affinity or selectivity compared to the parent amino acid.[14][15]

Potential research avenues include:

-

Neurological Disorders: As an analogue of an amino acid neurotransmitter, it could modulate neuronal signaling. Some alanine analogues are known to interact with glycine or glutamate receptors.[16][17]

-

Oncology: Alanine metabolism is often dysregulated in cancer cells, presenting potential targets.[9]

-

Metabolic Disorders: It may interact with enzymes or transporters involved in amino acid metabolism.[18]

Part 2: Chemical Synthesis and Characterization

A robust and reproducible synthesis is the first critical step in evaluating a novel compound. The proposed synthesis should be followed by rigorous purification and characterization to ensure the identity and purity of the material used in biological assays.

Proposed Synthesis Workflow

The most direct approach involves the coupling of an N-protected alanine with ethylamine, followed by deprotection. This method is standard in peptide chemistry and can be adapted for this small molecule.[19][20]

Caption: Proposed synthesis workflow for this compound.

Detailed Synthesis Protocol

Causality: This protocol uses a Boc (tert-butyloxycarbonyl) protecting group for the amine, which is stable under the basic conditions of the amide coupling reaction but can be cleanly removed with acid. HATU is chosen as the coupling agent for its high efficiency and low rate of racemization.

-

N-Protection of Alanine:

-

Dissolve D,L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature and pH (~9-10).

-

Stir at room temperature overnight.

-

Perform an acidic workup to extract the N-Boc-Alanine product.

-

-

Amide Coupling:

-

Dissolve N-Boc-Alanine (1.0 eq) in an anhydrous solvent like DMF.

-

Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).

-

Stir for 10 minutes, then add Ethylamine hydrochloride (1.2 eq).

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Perform an aqueous workup to isolate the crude N-Boc-2-Amino-N-ethylpropanamide.

-

-